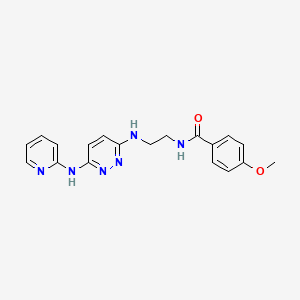

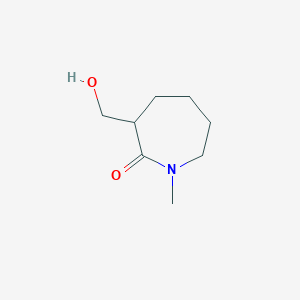

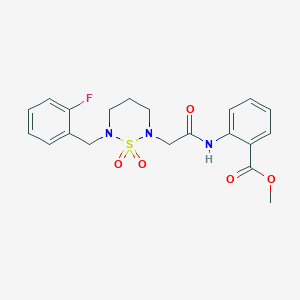

(Z)-3-chloro-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various catalytic and nucleophilic substitution reactions. For example, the palladium-catalyzed amination of aryl halides and aryl triflates is a method that could potentially be applied to synthesize similar structures (Wolfe & Buchwald, 2003). Another approach includes the insertion of sulfur dioxide using anilines as the aryl source to synthesize sulfonated compounds, which might be relevant to the synthesis of the sulfone group present in the target molecule (Liu, Zheng, & Wu, 2017).

Molecular Structure Analysis

X-ray crystallography provides insights into the molecular structures of related compounds. For example, derivatives from N,N-bis(1H-pyrazolyl-1-methyl)aniline complexes have shown that substituent effects on the phenyl ring versus the pyrazole ring can significantly influence the structure and potentially the properties of the compound (Kim et al., 2012).

Chemical Reactions and Properties

The compound's reactivity can be inferred from related studies. For instance, the synthesis and reactions of 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid demonstrate the reactivity of chlorinated chromenes, which could provide a basis for understanding similar reactions involving our target compound (Barili et al., 2001).

Physical Properties Analysis

The physical properties of such complex molecules are often explored through computational methods and spectroscopic techniques. Theoretical and experimental investigations, including IR, NMR spectra, and HOMO-LUMO analysis, can provide comprehensive insights into the compound's physical characteristics (Efil & Bekdemir, 2014).

Chemical Properties Analysis

Chemical properties, including reactivity towards various substrates and conditions, can be delineated through studies on similar molecules. For example, the use of 2,6-bis(arylsulfonyl)anilines as fluorescent scaffolds indicates the influence of sulfone groups on the chemical behavior of aniline derivatives, which could parallel the reactivity of the target compound in specific environments (Beppu et al., 2014).

Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Organic Synthesis

Research on similar aniline derivatives and related compounds has shown their significance in catalytic processes and organic synthesis. For instance, the study of zero-valent iron as an activator of persulfate to degrade organic pollutants, including aniline derivatives, highlights the use of these compounds in environmental remediation technologies. This process effectively degrades aniline in aqueous solutions, suggesting potential applications in wastewater treatment and pollution control (Hussain et al., 2014).

Material Science and Polymer Chemistry

The incorporation of sulfonamide moieties and aniline derivatives into polymers has been explored for creating materials with specific functionalities. For example, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide using anilines as the aryl source has demonstrated the potential for developing new materials with varied applications in electronics, coatings, and as functional materials (Tong Liu et al., 2017).

Fluorescent Materials and Probes

2,6-Bis(arylsulfonyl)anilines have been studied for their high fluorescence emissions in solid states. Their unique structure, characterized by intramolecular hydrogen bonds, makes them suitable for solid-state fluorescence materials and turn-on-type probes that could be used in biological imaging and sensing applications. These materials offer promising avenues for the development of new diagnostic tools and sensors (Beppu et al., 2014).

Antimicrobial Agents

Compounds structurally related to "(Z)-3-chloro-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline" have been synthesized and evaluated for their antimicrobial activity. The design, synthesis, and evaluation of Schiff's bases of 4-Chloro-3-coumarin aldehyde as antimicrobial agents indicate the potential of these compounds in developing new antimicrobial drugs or preservatives (Bairagi et al., 2009).

Corrosion Inhibition

Novel synthesized thiophene Schiff base compounds have been investigated for their role as corrosion inhibitors, providing insights into their application in materials protection. These studies offer a foundation for the development of more efficient and environmentally friendly corrosion inhibitors for industrial applications (Daoud et al., 2014).

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-(3-chlorophenyl)-8-methoxychromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO4S/c1-27-19-12-5-7-15-13-20(29(25,26)18-10-3-2-4-11-18)22(28-21(15)19)24-17-9-6-8-16(23)14-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPLOWPNIUKJMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=NC3=CC(=CC=C3)Cl)C(=C2)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

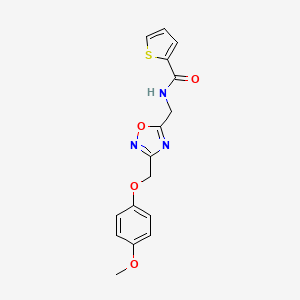

![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)

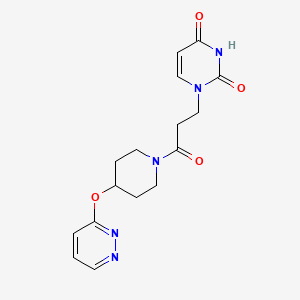

![9-(2,4-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480092.png)

![(Z)-ethyl 1-butyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2480103.png)